molecular formula C18H17NO4 B12404504 Fmoc-D-Ala-OH-d3

Fmoc-D-Ala-OH-d3

Cat. No.: B12404504
M. Wt: 314.3 g/mol
InChI Key: QWXZOFZKSQXPDC-KMKPOHAJSA-N
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Description

D-Alanine-3,3,3-D3-N-Fmoc is a deuterated, Fmoc (9-fluorenylmethoxycarbonyl)-protected derivative of D-alanine. Its chemical structure features three deuterium atoms replacing the three hydrogen atoms at the β-carbon (C3) position, making it a stable isotopologue widely used in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based studies . The compound is synthesized via Fmoc protection of deuterated alanine, ensuring high isotopic purity (99 atom % D) . Its CAS number is 225101-67-7, and its molecular formula is C₁₈H₁₅D₃NO₄, with a molecular weight of approximately 313.36 g/mol .

Properties

Molecular Formula

C18H17NO4

Molecular Weight

314.3 g/mol

IUPAC Name

(2R)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i1D3

InChI Key

QWXZOFZKSQXPDC-KMKPOHAJSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Chemical Synthesis of D-Alanine-3,3,3-D3

Deuterium Incorporation Strategies

Deuteration at the β-methyl group is achieved through two primary routes:

Catalytic Deuterium Exchange
  • Reagents : D₂O, deuterated acids (e.g., DCl), or bases (e.g., NaOD).
  • Conditions : Prolonged heating (80–100°C) under reflux with a platinum or palladium catalyst.
  • Mechanism : Acid-/base-catalyzed H/D exchange at the β-carbon.
  • Yield : 70–85% deuteration efficiency.
Reductive Amination of Deuterated Pyruvate
  • Substrate : Pyruvic acid-3,3,3-D3.
  • Reagents : Deuterated ammonia (ND₃), sodium cyanoborodeuteride (NaBD₃CN).
  • Conditions : pH 7–8, 25°C, 12–24 h.
  • Stereoselectivity : Retention of D-configuration via enzymatic catalysis (e.g., D-amino acid dehydrogenase).
  • Purity : >98% enantiomeric excess (e.e.).

Isolation and Purification

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7).
  • Recrystallization : Ethanol/water (1:1) yields >99% purity.

Fmoc Protection of D-Alanine-3,3,3-D3

Reaction with Fmoc-Cl

  • Reagents : Fmoc-Cl, N-methylmorpholine (NMM).
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Conditions : 0°C to room temperature, 2–4 h.
  • Mechanism : Nucleophilic substitution at the amino group.
  • Yield : 80–90%.

Alternative Activation via Fmoc-OSu

  • Reagents : Fmoc-O-succinimide (Fmoc-OSu), diisopropylethylamine (DIEA).
  • Solvent : Dimethylformamide (DMF).
  • Conditions : Room temperature, 1 h.
  • Advantages : Reduced racemization risk compared to Fmoc-Cl.
  • Yield : 85–92%.

Optimization and Challenges

Racemization Control

  • Temperature : Reactions conducted ≤25°C to minimize epimerization.
  • Base Selection : NMM or DIEA preferred over stronger bases (e.g., NaOH).

Deuterium Stability

  • Acidic Conditions : Avoid prolonged exposure to TFA during Fmoc removal to prevent H/D exchange.
  • Storage : –20°C under inert atmosphere to maintain isotopic integrity.

Analytical Validation

Purity and Isotopic Enrichment

Method Parameters Results Source
HPLC C18 column, 0.1% TFA/MeCN gradient >98% chemical purity
NMR (¹H/²H) CDCl₃, 500 MHz 99% D at β-methyl
Mass Spectrometry ESI-MS, [M+H]⁺ = 314.35 M+3 (D3) confirmed

Chirality Verification

  • Chiral HPLC : Crownpak CR-I column, 0.1M HClO₄ eluent.
  • Optical Rotation : [α]D²⁵ = –18° (c = 1 in DMF).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Catalytic H/D Exchange Low cost, scalable Incomplete deuteration 70–85%
Reductive Amination High stereoselectivity Requires deuterated pyruvate 90–95%
Fmoc-Cl Protection Rapid reaction Risk of racemization 80–90%
Fmoc-OSu Activation Mild conditions Higher reagent cost 85–92%

Industrial-Scale Considerations

  • Cost Efficiency : Reductive amination preferred for >100 g batches.
  • Regulatory Compliance : USP/EP standards require isotopic purity ≥98%.

Chemical Reactions Analysis

Types of Reactions: D-Alanine-3,3,3-D3-N-fmoc undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molecular Targets and Pathways: D-Alanine-3,3,3-D3-N-fmoc exerts its effects primarily through its incorporation into peptides. The deuterium atoms provide stability and resistance to metabolic degradation, making the resulting peptides more stable and longer-lasting in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, isotopic, and functional differences between D-Alanine-3,3,3-D3-N-Fmoc and related compounds.

Table 1: Comparative Analysis of D-Alanine-3,3,3-D3-N-Fmoc and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Isotopic Labeling/Substituents Key Applications Purity/Remarks
D-Alanine-3,3,3-D3-N-Fmoc 225101-67-7 C₁₈H₁₅D₃NO₄ 313.36 C3: 3×D MS/NMR tracing, peptide synthesis 99 atom % D
Fmoc-Ala-OH-2,3,3,3-d4 N/A C₁₈H₁₄D₄NO₄ 315.38 C2: 1×D; C3: 3×D Isotopic labeling studies 98 atom % D
Fmoc-3-azido-D-alanine 1016163-79-3 C₁₈H₁₅N₅O₄ 373.35 C3: Azide (-N₃) Click chemistry (CuAAC/SPAAC) Requires PyBOP activation
N-Fmoc-3-(1-naphthyl)-D-alanine 138774-93-3 C₂₈H₂₃NO₄ 437.50 C3: 1-naphthyl group Drug discovery, GPCR ligand synthesis 98% purity, RUO
N-Fmoc-3-(2-naphthyl)-D-alanine 138774-94-4 C₂₈H₂₃NO₄ 437.50 C3: 2-naphthyl group Peptide synthesis, drug screening 97% HPLC purity
N-Fmoc-3,3-diphenyl-L-alanine 201484-50-6 C₃₀H₂₅NO₄ 463.53 C3: Two phenyl groups Structural studies, enzyme inhibitors 95% purity, m.p. 125–129°C
Fmoc-3-chloro-DL-phenylalanine N/A C₂₄H₂₀ClNO₄ 421.87 C3: Chlorophenyl group Peptide modification Requires double coupling

Key Comparative Insights

Isotopic Labeling vs. Functional Modifications D-Alanine-3,3,3-D3-N-Fmoc is primarily distinguished by its deuterium labeling at the β-carbon, which minimizes metabolic interference in tracer studies compared to non-deuterated analogues . In contrast, Fmoc-Ala-OH-2,3,3,3-d4 contains an additional deuterium at C2, which may alter steric effects in peptide synthesis . Functionalized derivatives, such as Fmoc-3-azido-D-alanine, replace deuterium with reactive groups (e.g., azide) for click chemistry applications, enabling bioconjugation in drug development .

Aromatic Substitutions and Pharmacological Relevance Naphthyl-substituted analogues (e.g., N-Fmoc-3-(1-naphthyl)-D-alanine) exhibit enhanced hydrophobic interactions, making them suitable for targeting aromatic-binding pockets in proteins like GPCRs . These compounds have higher molecular weights (~437 g/mol) compared to deuterated D-alanine derivatives (~313 g/mol), impacting solubility and pharmacokinetics.

Synthetic and Safety Considerations

  • Deuterated compounds like D-Alanine-3,3,3-D3-N-Fmoc are synthesized using NaHCO₃-mediated Fmoc protection of deuterated alanine precursors . Safety data for L-Alanine-d3 (a related compound) indicate low hazard (NFPA/HMIS ratings: 0/0/0), suggesting similar safety profiles for the D-isomer .
  • Azide-containing analogues require specialized coupling reagents (e.g., PyBOP) for efficient peptide bond formation, unlike standard HBTU-activated Fmoc chemistry .

Biological Activity

D-Alanine-3,3,3-D3-N-fmoc is a derivative of the amino acid alanine, specifically labeled with deuterium isotopes at the methyl group. This compound is part of a broader category of protected amino acids used in peptide synthesis and has garnered attention for its biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of D-Alanine-3,3,3-D3-N-fmoc, supported by research findings, case studies, and relevant data tables.

  • Molecular Formula : C₁₄H₁₉D₃N₂O₄
  • Molecular Weight : 314.35 g/mol
  • Purity : 98% (minimum)
  • Structure : The N-Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protective group used in amino acid chemistry, allowing for selective reactions while maintaining the integrity of the amino group.

The biological activity of D-Alanine-3,3,3-D3-N-fmoc can be attributed to its role in peptide synthesis and its interactions with various receptors. Research indicates that modifications at the alanine position can significantly affect the potency and efficacy of peptides at melanocortin receptors (MC1R, MC3R, MC4R) which are involved in regulating energy homeostasis and other physiological functions.

Structure-Activity Relationships (SAR)

A study highlighted that substituting different residues in peptide sequences containing alanine can lead to substantial changes in receptor activity. For example:

Peptide Modification Receptor Type Potency Change
Ala → HismMC4RNo change
Ala → DPhemMC1R12-22 fold decrease
Ala → PromMC1R2000-fold decrease

These findings suggest that the stereochemistry and side chain modifications of alanine derivatives like D-Alanine-3,3,3-D3-N-fmoc play crucial roles in determining their biological activity .

Biological Applications

D-Alanine derivatives have been investigated for their potential therapeutic applications. The incorporation of deuterium isotopes can enhance the stability and metabolic profile of peptides, making them more effective as drug candidates.

Case Studies

  • Peptide Synthesis : D-Alanine-3,3,3-D3-N-fmoc has been employed in synthesizing various bioactive peptides. Its use allows for precise control over peptide folding and stability due to the protective Fmoc group.
  • Neuroprotective Studies : Research suggests that certain alanine derivatives may exhibit neuroprotective properties. For instance, compounds similar to D-Alanine have been linked to reduced neurodegeneration in models of Alzheimer's disease .

Research Findings

Recent studies have focused on the pharmacological profiles of D-Alanine derivatives:

  • In vitro Studies : Experiments indicate that D-Alanine-3,3,3-D3-N-fmoc exhibits a favorable interaction with various G-protein coupled receptors (GPCRs), particularly those involved in metabolic regulation.
  • In vivo Studies : Animal models have demonstrated that peptides incorporating D-Alanine derivatives can modulate appetite and energy expenditure effectively.

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